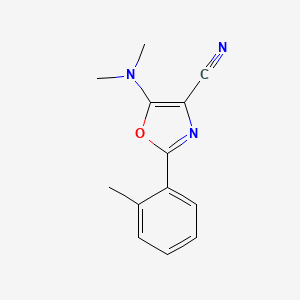![molecular formula C15H20N2O3 B5769267 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperidinecarboxamide derivatives, which have been studied extensively for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide may act by inhibiting the activity of certain enzymes that are involved in inflammation and pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand the mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This could lead to the development of more effective therapies for a variety of diseases. Finally, more research is needed to determine the optimal dosage and administration of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide for therapeutic use.
Synthesis Methods
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylacetophenone. The resulting compound is then reacted with piperidinecarboxylic acid to form 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide with good purity.
Scientific Research Applications
1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have potential as an anti-cancer agent.
properties
IUPAC Name |
1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13(9-11)20-10-14(18)17-7-5-12(6-8-17)15(16)19/h2-4,9,12H,5-8,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWPODOANPGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)acetyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)

![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)


![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
